While the name you provided, 2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride, seems chemically plausible, it likely contains an error. Ethene refers to a double bond between two carbon atoms, and in this structure, a double bond would be present between the sulfur atom and one of the carbon atoms. The most commonly encountered compound with this description is 2-[4-(Trifluoromethyl)phenyl]-ethanesulfonyl chloride, also known as trifluoromethanesulfonyl chloride (TFMS-Cl).
TFMS-Cl is a valuable reagent in organic synthesis due to the presence of the trifluoromethanesulfonyl (Tf) group []. The Tf group acts as a protecting group for various functional groups, including:
By attaching the Tf group to a functional group, chemists can temporarily "mask" its reactivity while performing reactions on other parts of the molecule. Later, the Tf group can be selectively removed under specific conditions to reveal the original functional group.
As mentioned earlier, TFMS-Cl serves as a convenient source of the Tf group []. The Tf group has several desirable properties for organic synthesis, including:
2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride, also known by its CAS number 929256-65-5, is a relatively new organic compound with potential applications in scientific research. However, information regarding its specific origin and established use cases is scarce [].
The key feature of this molecule is the combination of several functional groups:
The specific arrangement of these groups within the molecule might influence its reactivity and interactions with other molecules.